

# A Comprehensive Technical Guide to 2-Chloro-5-nitrobenzoic Acid

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## Compound of Interest

Compound Name: 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Cat. No.: B1362325

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a detailed overview of 2-chloro-5-nitrobenzoic acid, a pivotal chemical intermediate. The user-provided molecular formula, C7H5ClFNO3, appears to contain a typographical error. Based on extensive chemical literature and databases, the correct and widely referenced compound with a closely related structure is 2-chloro-5-nitrobenzoic acid, with the molecular formula C7H4ClNO4. Its IUPAC name is 2-chloro-5-nitrobenzoic acid[1]. This document will focus on this compound, elucidating its physicochemical properties, synthesis protocols, and its significant applications in drug development, agrochemical synthesis, and material science. It serves as a critical resource for professionals engaged in organic synthesis and pharmaceutical research.

## Physicochemical Properties

2-Chloro-5-nitrobenzoic acid is a pale yellow crystalline solid at room temperature[2]. It is characterized by the presence of a carboxylic acid, a chloro, and a nitro functional group on a benzene ring, which imparts its versatile reactivity[3]. Its stability is generally good under normal conditions, though it can degrade upon exposure to strong acids, bases, light, or heat[2].

Table 1: Physicochemical Data for 2-Chloro-5-nitrobenzoic Acid

Property	Value	Source(s)
IUPAC Name	2-chloro-5-nitrobenzoic acid	[1]
Molecular Formula	C7H4ClNO4	[1][2][4]
Molecular Weight	201.56 g/mol	[1][4]
CAS Number	2516-96-3	[4]
Appearance	Pale yellow to off-white crystalline powder	[2][4][5]
Melting Point	162 - 168 °C	[4]
Solubility	Soluble in water, ethanol, and acetone	[2]
pKa	2.8	[2]
Purity (Typical)	≥ 99.5% (HPLC)	[4]
Storage Conditions	Room Temperature, sealed in a dry environment	[4][5]

## Synthesis and Experimental Protocols

The most prevalent industrial method for synthesizing 2-chloro-5-nitrobenzoic acid is through the nitration of o-chlorobenzoic acid. This method, however, often produces the 2-chloro-3-nitrobenzoic acid isomer as a significant byproduct, necessitating robust purification protocols to achieve high purity for pharmaceutical applications[6][7].

### Experimental Protocol 1: Synthesis via Nitration of o-Chlorobenzoic Acid

This protocol is adapted from established laboratory procedures[8].

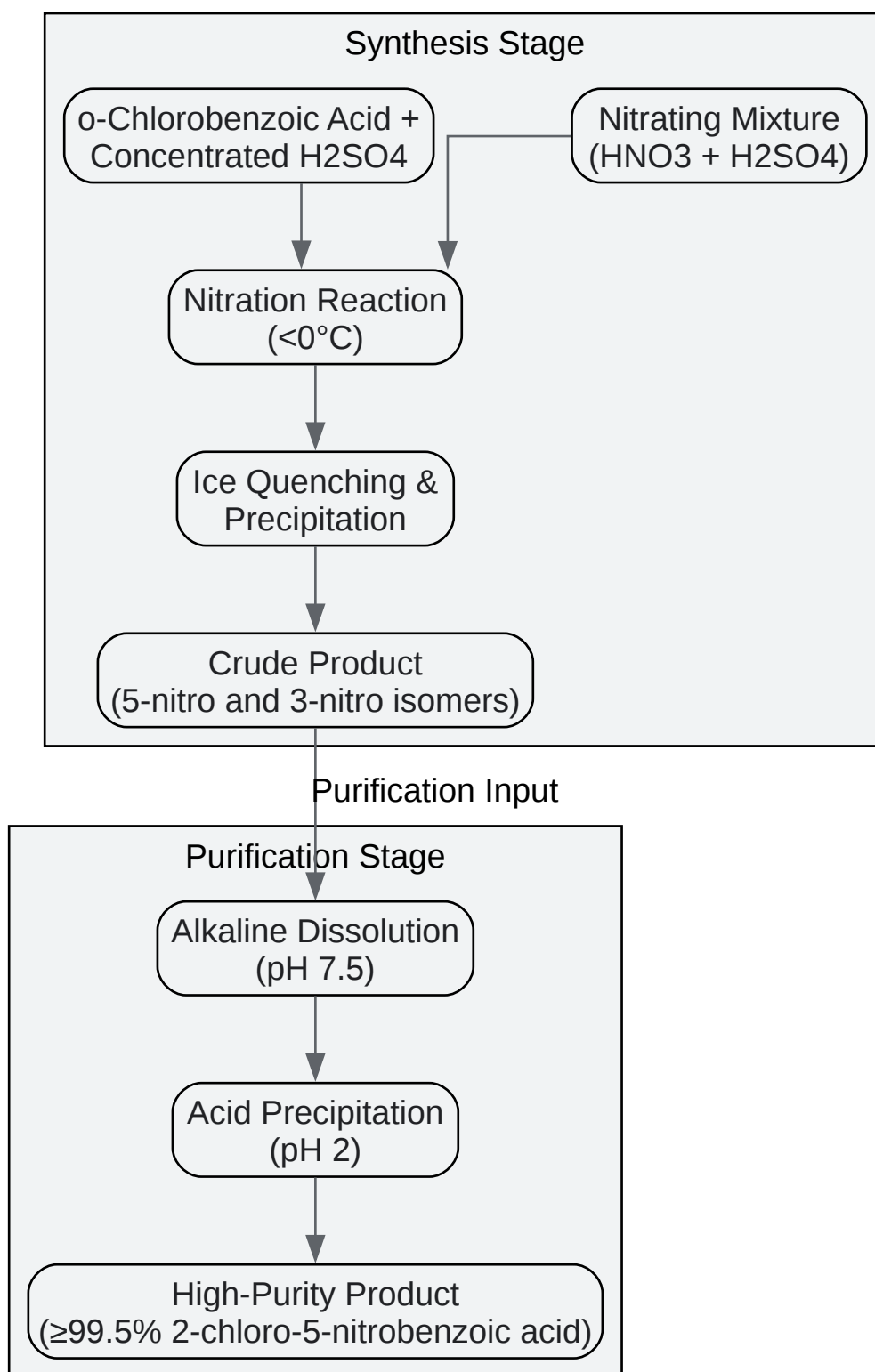
- **Reaction Setup:** In a flask suitable for reactions below 0°C, stir 32 grams of pure o-chlorobenzoic acid with 160 grams of 100% sulfuric acid.
- **Cooling:** Cool the mixture to below 0°C using an ice-salt bath.

- Nitration: Prepare a nitrating mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid. Add this mixture dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature is maintained below 0°C.
- Reaction Progression: Towards the end of the addition, the 2-chloro-5-nitrobenzoic acid product will begin to separate. Allow the mixture to stand at room temperature for 10-12 hours.
- Precipitation: Gently heat the mixture to 60°C, and then pour it over 400 grams of ice.
- Isolation: The crude 2-chloro-5-nitrobenzoic acid will precipitate. Collect the solid by filtration.
- Initial Purification: To remove unreacted o-chlorobenzoic acid, the product should be recrystallized, preferably twice, from 1 liter of boiling water[8]. A yield of approximately 92% can be achieved[8].

## Experimental Protocol 2: High-Purity Purification

To separate the desired 5-nitro isomer from the 3-nitro isomer, a pH-based purification method is employed[6][7].

- Alkaline Dissolution: Transfer the crude product to a reactor and add 3.5 times its weight in water. Heat the stirred mixture to 60°C.
- pH Adjustment: Gradually add a liquid alkali (e.g., NaOH solution) until the pH of the solution reaches 7.5. This dissolves the acidic isomers, forming their sodium salts[6][7].
- Decolorization & Filtration: Add activated carbon to the solution for decolorization and then filter to remove impurities.
- Acid Precipitation: Transfer the filtrate to a new reactor. Gradually add a 50% nitric acid solution until the pH reaches 2. Heat the mixture to boiling for at least 1 hour, then allow it to cool naturally to 38°C.
- Final Product Isolation: The 2-chloro-5-nitrobenzoic acid will precipitate selectively. Collect the high-purity product ( $\geq 99.5\%$ ) via centrifugation, wash with water, and dry under vacuum[6].



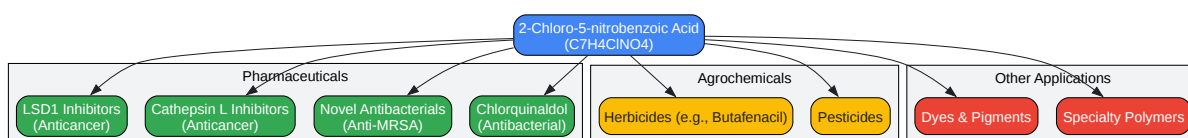
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**Caption:** Workflow for the synthesis and purification of 2-chloro-5-nitrobenzoic acid.

## Applications in Research and Drug Development

The trifunctional nature of 2-chloro-5-nitrobenzoic acid makes it a highly versatile building block in organic synthesis[3]. Its predictable reactivity in electrophilic and nucleophilic substitution reactions allows for the rational design of complex molecular targets[3].

- **Pharmaceutical Intermediate:** It is a crucial precursor in the synthesis of numerous active pharmaceutical ingredients (APIs)[9]. It is notably used in the production of anti-inflammatory drugs, analgesics, and as an intermediate for the antibacterial agent Chlorquinaldol and the herbicide Butafenacil[2][4][10].
- **Drug Discovery Building Block:** Researchers utilize this compound to synthesize novel molecules with potential therapeutic activity. Applications include the development of:
  - **LSD1 Inhibitors:** Substituted phenyl oxazoles derived from this acid have shown activity as novel inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important target in oncology[5].
  - **Cathepsin L Inhibitors:** It serves as a starting material for the synthesis of cathepsin L inhibitors, which have therapeutic potential in cancer and other diseases[5].
  - **Antibacterial Agents:** Recent studies have demonstrated that derivatives of 2-chloro-5-nitrobenzoic acid exhibit significant antibacterial activity, including against methicillin-resistant *Staphylococcus aureus* (MRSA)[11].
- **Agrochemicals and Materials:** Beyond pharmaceuticals, it is used to create effective pesticides and herbicides[4][9]. It also finds use in producing specialty polymers and coatings with enhanced durability[4].



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**Caption:** Applications of 2-chloro-5-nitrobenzoic acid as a versatile chemical precursor.

## Biological Activity and Targeted Pathways

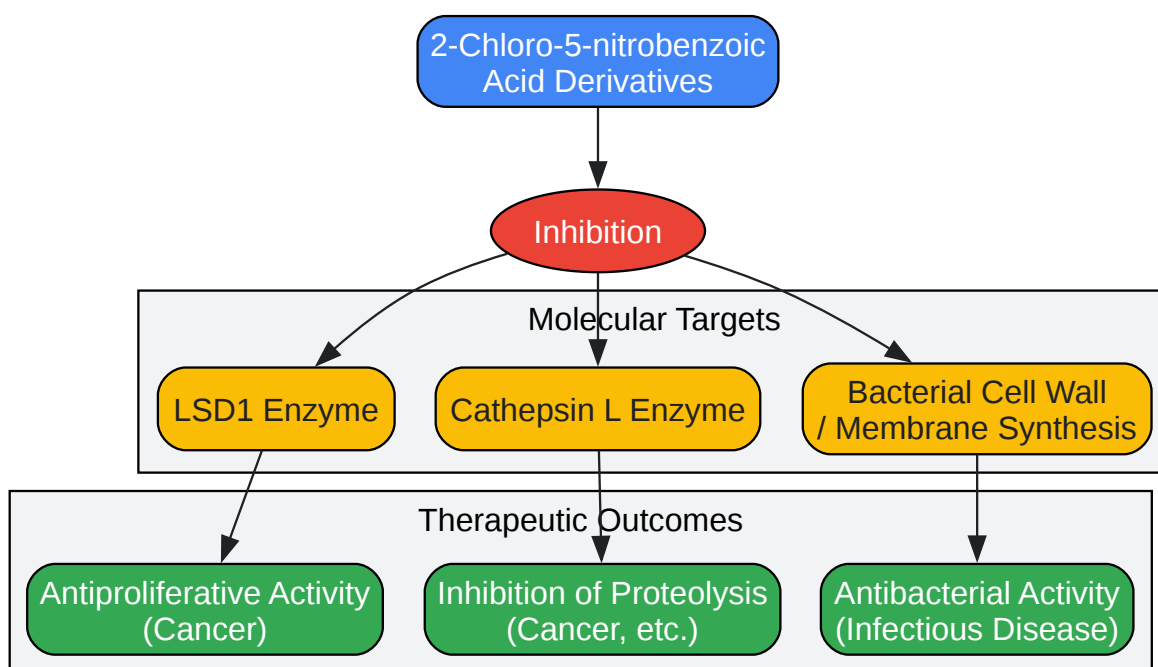
While 2-chloro-5-nitrobenzoic acid itself shows moderate antibacterial activity, its derivatives have demonstrated significant potential[11]. A 2024 study highlighted a methylethanolammonium salt derivative with broad-spectrum antibacterial action and a potassium coordination polymer derivative with selective and potent activity against MRSA[11].

Table 2: Antibacterial Activity of 2-Chloro-5-nitrobenzoic Acid (2Cl5NBH)

Bacterial Strain	Activity Level	Zone of Inhibition (mm)	Source
S. aureus ATCC 25923	Moderate	14 - 15	[11]
E. coli ATCC 25922	Moderate	14 - 15	[11]

## Targeted Pathways in Drug Development

Derivatives of 2-chloro-5-nitrobenzoic acid have been designed to interact with specific biological targets implicated in disease. This targeted approach is central to modern drug discovery.



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**Caption:** Logical relationship of compound derivatives, their targets, and outcomes.

## Experimental Protocol 3: Antibacterial Susceptibility Testing (Zone of Inhibition)

This is a generalized protocol for assessing antibacterial activity based on standard methods[11].

- Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Plate Inoculation: Evenly swab the bacterial inoculum over the entire surface of the agar plates.
- Compound Application: Aseptically place sterile paper discs impregnated with known concentrations of the test compound (e.g., 2-chloro-5-nitrobenzoic acid dissolved in a

suitable solvent like DMSO) onto the agar surface.

- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each disc where bacterial growth is prevented. The size of the zone correlates with the compound's antibacterial potency.

## Conclusion

2-Chloro-5-nitrobenzoic acid is a cornerstone intermediate in the chemical and pharmaceutical industries. Its well-defined physicochemical properties and established synthesis routes make it a reliable and cost-effective starting material. For researchers in drug development, its true value lies in its role as a versatile scaffold for creating novel therapeutic agents, from targeted anticancer molecules to next-generation antibiotics capable of combating resistant pathogens. This guide provides the foundational technical knowledge required to effectively utilize this compound in advanced research and development settings.

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